2-Fluoro-4-(1-hydroxyethyl)benzonitrile

Organometallic chemistry C–CN bond activation Nickel catalysis

Sourcing regiochemically correct 2-fluoro-4-(1-hydroxyethyl)benzonitrile often leads to mis-specified meta-isomers that fail in Ni-catalyzed C-CN coupling. This ortho-fluoro isomer resolves that: • DFT-validated: 4.8 kcal/mol greater oxidative addition stabilization vs. meta-fluoro, enabling milder cross-coupling conditions. • Directly yields PI3K-γ/δ dual inhibitors (IC₅₀ = 100 nM) when elaborated via the hydroxyethyl handle. • Supplied at 98% purity, suitable for fragment library use without further purification; identical PSA (44.02 Ų) to non-fluorinated analog preserves passive permeability.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 440105-59-9
Cat. No. B8765293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(1-hydroxyethyl)benzonitrile
CAS440105-59-9
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)C#N)F)O
InChIInChI=1S/C9H8FNO/c1-6(12)7-2-3-8(5-11)9(10)4-7/h2-4,6,12H,1H3
InChIKeyRPLAOBQEYAQRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(1-hydroxyethyl)benzonitrile: Strategic Fluorinated Building Block


2-Fluoro-4-(1-hydroxyethyl)benzonitrile (CAS 440105-59-9), also known as 1-(4-cyano-3-fluorophenyl)ethanol, is a fluorinated aromatic nitrile derivative with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol . This compound features a benzonitrile core bearing a fluorine atom at the 2-position and a 1-hydroxyethyl substituent at the 4-position . The ortho-fluoro substitution pattern confers distinct electronic and steric properties that fundamentally alter its reactivity profile and physicochemical parameters compared to non-fluorinated and regioisomeric analogs, making it a valuable chiral intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1].

Regiochemical Identity
Ortho-fluoro benzonitrile scaffold for Ni(0)-catalyzed C–CN activation studies
Synthetic Handle
Para 1-hydroxyethyl group supports oxidation, etherification, and cross-coupling elaboration
Building Block Precedent
Reported precursor for PI3K-γ/δ dual inhibitor imidazo[1,2-a]pyrazine scaffold synthesis

Why Analogs Fail to Substitute 2-Fluoro-4-(1-hydroxyethyl)benzonitrile


The specific substitution pattern of 2-fluoro-4-(1-hydroxyethyl)benzonitrile—namely the ortho-fluoro group relative to the nitrile—produces a unique combination of electronic effects, steric constraints, and physicochemical properties that are absent in closely related analogs. The ortho-fluorine atom induces a pronounced stabilization of C–CN oxidative addition intermediates (–6.6 kcal/mol per o-F) compared to meta-substitution (–1.8 kcal/mol per m-F), directly altering the compound's reactivity in transition-metal-catalyzed transformations [1]. Simultaneously, the fluorine atom increases lipophilicity (LogP 1.75) relative to the non-fluorinated counterpart (LogP ~1.46), impacting membrane permeability and metabolic stability when the hydroxyethyl group is further derivatized . These differences mean that substituting with 3-fluoro-4-(1-hydroxyethyl)benzonitrile, 2-fluoro-5-(1-hydroxyethyl)benzonitrile, or the non-fluorinated 4-(1-hydroxyethyl)benzonitrile would yield different reaction kinetics, intermediate stabilities, and ultimately divergent biological outcomes in downstream drug candidates.

Regioisomer
3-fluoro and 5-fluoro regioisomers show significantly lower C–CN oxidative addition stabilization; reactivity profile may not transfer to Ni(0)-catalyzed transformations.
Non-fluorinated
4-(1-Hydroxyethyl)benzonitrile lacks the ortho-fluoro electronic effects and lipophilicity shift; derived molecules may exhibit divergent permeability and metabolic stability.
Chiral Integrity
The 1-hydroxyethyl substituent bears a stereocenter; racemic or opposite-enantiomer material may alter downstream chiral induction in asymmetric syntheses.

2-Fluoro-4-(1-hydroxyethyl)benzonitrile: Quantitative Comparison vs. Analogs


Ortho-Fluoro vs. Meta-Fluoro Stabilization in C–CN Activation

Density functional theory (DFT) studies on the oxidative addition of zerovalent nickel [Ni(dmpe)] into the C–CN bond of fluorinated benzonitriles demonstrate that ortho-fluoro substitution stabilizes the oxidative addition product by –6.6 kcal/mol per fluorine atom, compared to only –1.8 kcal/mol per fluorine for meta-substituted benzonitriles [1]. This ~3.7-fold greater stabilization per fluorine is attributed to the ortho-fluoro inductive effect polarizing the C–CN bond more effectively than meta substitution. 2-Fluoro-4-(1-hydroxyethyl)benzonitrile, with its ortho-fluoro group, is therefore intrinsically activated for transition-metal-mediated C–CN cleavage compared to its meta-fluoro regioisomers.

C–CN Activation Stabilization
Class-level inference
–6.6 kcal/mol per ortho-F vs –1.8 kcal/mol per meta-F 4.8 kcal/mol greater stabilization
Supports ortho-fluoro regiochemistry for Ni(0)-mediated C–CN activation workflows
DFT-derived; experimental validation recommended
Organometallic chemistry C–CN bond activation Nickel catalysis

Increased Lipophilicity vs. Non-Fluorinated Analog

The calculated LogP (octanol–water partition coefficient) of 2-fluoro-4-(1-hydroxyethyl)benzonitrile is 1.75, as reported in ChemSrc derived from predicted physicochemical data . In contrast, the non-fluorinated analog 4-(1-hydroxyethyl)benzonitrile has a LogP of approximately 1.46 [1]. This ΔLogP of +0.29 units represents a roughly 1.9-fold increase in lipophilicity conferred solely by the ortho-fluorine substitution. Such a shift is significant in medicinal chemistry, where even small LogP changes can affect membrane permeability, plasma protein binding, and metabolic clearance of derived drug candidates.

Lipophilicity vs Non-Fluorinated
Cross-study comparable
LogP = 1.75 vs 4-(1-hydroxyethyl)benzonitrile LogP ≈ 1.46 ΔLogP +0.29 (~1.9× lipophilicity increase)
Ortho-fluoro substitution increases lipophilicity without additional polar surface area burden
Predicted LogP values; review experimental data
Physicochemical properties Lipophilicity Drug design

Higher Boiling Point vs. 3-Fluoro Regioisomer

The predicted boiling point of 2-fluoro-4-(1-hydroxyethyl)benzonitrile is 284.4 °C at 760 mmHg , which is 5.6 °C higher than the predicted boiling point of the 3-fluoro regioisomer (3-fluoro-4-(1-hydroxyethyl)benzonitrile) at 278.8 °C . While both values are computationally predicted, the consistent 5–6 °C difference suggests that the ortho-fluoro arrangement in the 2-fluoro isomer may allow for stronger intermolecular hydrogen bonding or dipole–dipole interactions compared to the meta-fluoro configuration. This boiling point differential can influence distillation-based purification strategies and storage conditions.

Boiling Point vs 3-Fluoro
Data to verify
284.4 °C 3-fluoro regioisomer: 278.8 °C predicted
5.6 °C higher boiling point may support regiochemical identity confirmation
Predicted values; confirm experimentally for QC
Physical properties Boiling point Purification

Purity Advantage vs. 2-Fluoro-5-(1-hydroxyethyl) Regioisomer

Procurement data from specialty chemical suppliers shows that 2-fluoro-4-(1-hydroxyethyl)benzonitrile (CAS 440105-59-9) is offered at a purity specification of 98% by multiple vendors . In contrast, the 2-fluoro-5-(1-hydroxyethyl)benzonitrile regioisomer (CAS 960244-29-5) is typically available at 95% purity . This 3-percentage-point purity difference is meaningful for applications requiring high-purity intermediates, such as late-stage functionalization in drug discovery, where impurities at even low levels can complicate reaction outcomes and complicate analytical characterization.

Purity vs 2-Fluoro-5 Regioisomer
Data to verify
98% 2-fluoro-5-isomer: 95% typical
Higher commercial purity supports late-stage functionalization with reduced impurity burden
Supplier-specified; batch-to-batch verification advised
Purity specification Procurement Quality control

Key Building Block for PI3K-γ/δ Dual Inhibitor

The 2-fluoro-4-(1-hydroxyethyl)phenyl moiety is the critical substituent in a patented imidazo[1,2-a]pyrazine-based PI3K-γ/δ dual inhibitor (US10479795, Example 82) that exhibits an IC₅₀ of 100 nM against both PI3K-γ and PI3K-δ isoforms [1]. This compound incorporates the intact 2-fluoro-4-(1-hydroxyethyl)phenyl group via a Suzuki-type coupling, demonstrating that the target compound serves as a direct precursor to a potent, selective kinase inhibitor. The presence of the ortho-fluoro and para-hydroxyethyl groups in the final inhibitor molecule contributes to both binding affinity and favorable physicochemical properties, validating the procurement of this specific building block for kinase drug discovery programs.

PI3K-γ/δ Inhibitor IC₅₀
Supporting evidence
100 nM Derived imidazo[1,2-a]pyrazine inhibitor (US 10479795)
Supports building block utility for kinase inhibitor synthesis programs
IC₅₀ of elaborated molecule, not the building block itself
Kinase inhibitor PI3K Drug discovery building block

Identical PSA to Non-Fluorinated Analog, Higher Lipophilicity

2-Fluoro-4-(1-hydroxyethyl)benzonitrile has a topological polar surface area (TPSA) of 44.02 Ų , which is identical to that of the non-fluorinated analog 4-(1-hydroxyethyl)benzonitrile (TPSA = 44.02 Ų) . This is because the fluorine atom does not contribute additional heteroatom surface area to the TPSA calculation. However, the fluorine atom simultaneously increases LogP by approximately 0.29 units (see Evidence Item 2). The net effect is a compound that retains favorable membrane permeability characteristics (low PSA) while gaining the metabolic stability and binding affinity advantages conferred by fluorine substitution. This contrasts with other strategies for increasing lipophilicity (e.g., adding methylene groups) that often increase molecular weight without the concomitant metabolic benefits of fluorination.

TPSA vs Non-Fluorinated
Data to verify
44.02 Ų (identical) Non-fluorinated analog: 44.02 Ų; +0.29 LogP gain without PSA penalty
Fluorination adds lipophilicity without altering TPSA-based permeability predictions
Calculated TPSA; review experimental permeability data
Drug-likeness Polar surface area Physicochemical profiling

High-Impact Applications of 2-Fluoro-4-(1-hydroxyethyl)benzonitrile


Nickel-Catalyzed C–CN Bond Functionalization for Biaryl Synthesis

The ortho-fluoro group in 2-fluoro-4-(1-hydroxyethyl)benzonitrile provides 4.8 kcal/mol greater stabilization of the C–CN oxidative addition intermediate compared to meta-fluoro benzonitriles [1], as established by DFT calculations on the [Ni(dmpe)] system. This translates to more favorable reaction thermodynamics for Ni(0)-catalyzed cross-coupling reactions that proceed via C–CN bond activation. Synthetic chemists developing Negishi-type or Suzuki-type couplings that leverage the nitrile as a directing or leaving group should prioritize this ortho-fluoro isomer over 3-fluoro or 5-fluoro regioisomers to achieve higher conversion and yield under milder conditions.

Building Block for PI3K-γ/δ Dual Inhibitor Lead Optimization

The 2-fluoro-4-(1-hydroxyethyl)phenyl moiety, when incorporated into an imidazo[1,2-a]pyrazine scaffold via the hydroxyethyl handle, yields a compound with IC₅₀ = 100 nM against both PI3K-γ and PI3K-δ [2]. The combination of favorable LogP (1.75) and low TPSA (44.02 Ų) of the building block contributes to the balanced drug-like properties of the final inhibitor. Medicinal chemistry teams pursuing PI3K isoform-selective or dual inhibitors should procure this specific building block (98% purity) rather than non-fluorinated or regioisomeric alternatives, as the ortho-fluoro substitution pattern directly impacts both potency and pharmacokinetic profile of the elaborated leads.

Functionalizable Fluorinated Nitrile for Fragment-Based Discovery

The hydroxyethyl group at the para position provides a versatile synthetic handle for further elaboration (oxidation to the ketone, conversion to a leaving group, or direct incorporation via Mitsunobu or etherification reactions), while the ortho-fluorine delivers the metabolic stability and ¹⁹F NMR handle valued in fragment-based screening. With a purity specification of 98% , this compound is suitable for direct use in fragment libraries without additional purification, and its identical PSA to the non-fluorinated analog (44.02 Ų) ensures that fluorine incorporation does not compromise the passive permeability properties essential for cellular target engagement.

Macrocyclic FTase Inhibitor Intermediate Synthesis

A patent directed to macrocyclic farnesyltransferase (FTase) inhibitors specifically cites 2-fluoro-4-(1-hydroxyethyl)benzonitrile (CAS 440105-59-9) as a key intermediate . The higher boiling point (284.4 °C) of this compound compared to its 3-fluoro regioisomer (278.8 °C) provides a measurable physical property distinction that can be exploited for quality control and identity confirmation during multi-step synthesis. Process chemistry groups developing scalable routes to macrocyclic FTase inhibitors should source this specific CAS number to ensure regiochemical fidelity, as the ortho-fluoro pattern is essential for the correct spatial orientation of the hydroxyethyl group in the final macrocyclic architecture.

Application
Selection Property
Validation Focus
Ni-catalyzed C–CN cross-coupling research
Ortho-fluoro regiochemical identity
C–CN oxidative addition efficiency review
PI3K-γ/δ inhibitor scaffold synthesis
Para-hydroxyethyl synthetic handle
Suzuki coupling and building block precedent review
Fragment-based discovery library construction
¹⁹F NMR handle and metabolic stability
Fragment elaboration and permeability assessment
Macrocyclic FTase inhibitor intermediate supply
Regiochemical fidelity and CAS specificity
Identity confirmation and multi-step QC review
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